Petesicatib

Vue d'ensemble

Description

Petesicatib est un médicament à petite molécule qui agit comme un inhibiteur de la cathepsine S. Il a été initialement développé par F. Hoffmann-La Roche Ltd. pour le traitement des maladies du système immunitaire, des maladies oculaires, des maladies de la bouche et des dents, ainsi que d'autres affections. Le composé est actuellement en cours d'investigation et a été impliqué dans divers essais cliniques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Petesicatib peut être synthétisé par un processus en plusieurs étapes impliquant la formation d'intermédiaires clés et leurs réactions subséquentes. La voie de synthèse implique généralement les étapes suivantes :

Formation du cycle pyrrolidine : Cette étape implique la cyclisation de matières premières appropriées pour former le cycle pyrrolidine.

Introduction du groupe sulfonyle : Le groupe sulfonyle est introduit par une réaction de sulfonylation utilisant des réactifs appropriés.

Formation du groupe cyanocyclopropyle : Cette étape implique la formation du groupe cyanocyclopropyle par une réaction de cyclopropanation.

Réactions de couplage : La dernière étape implique le couplage des intermédiaires pour former le produit souhaité, le this compound

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires, mais elle est optimisée pour la production à grande échelle. Cela implique l'utilisation de réactions à haut rendement, de méthodes de purification efficaces et de mesures strictes de contrôle de la qualité pour garantir la pureté et la cohérence du produit final .

Analyse Des Réactions Chimiques

Types de réactions

Petesicatib subit divers types de réactions chimiques, notamment :

Oxydation : this compound peut subir des réactions d'oxydation, conduisant à la formation de dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir le this compound en formes réduites.

Substitution : Les réactions de substitution peuvent se produire à diverses positions sur la molécule de this compound, conduisant à la formation de dérivés substitués

Réactifs et conditions courants

Les réactifs et les conditions courants utilisés dans ces réactions comprennent :

Agents oxydants : Tels que le peroxyde d'hydrogène et le permanganate de potassium.

Agents réducteurs : Tels que le borohydrure de sodium et l'hydrure de lithium aluminium.

Réactifs de substitution : Tels que les halogènes et les nucléophiles

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent des dérivés oxydés, réduits et substitués de this compound. Ces dérivés peuvent avoir des propriétés pharmacologiques différentes et peuvent être utilisés à des fins de recherche variées .

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique, notamment :

Chimie : this compound est utilisé comme composé outil pour étudier l'inhibition de la cathepsine S et ses effets sur diverses voies biochimiques.

Biologie : this compound est utilisé pour étudier le rôle de la cathepsine S dans la régulation du système immunitaire et son potentiel comme cible thérapeutique pour les maladies liées à l'immunité.

Médecine : this compound est étudié pour ses applications thérapeutiques potentielles dans le traitement des maladies auto-immunes, de la maladie cœliaque et du syndrome de Sjögren primaire.

Industrie : This compound est utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant la cathepsine S .

Mécanisme d'action

This compound exerce ses effets en inhibant la cathepsine S, une protéase à cystéine impliquée dans la dégradation des protéines au sein des lysosomes. En inhibant la cathepsine S, le this compound peut moduler les réponses immunitaires et réduire l'inflammation. Les cibles moléculaires et les voies impliquées dans le mécanisme d'action du this compound comprennent l'inhibition de l'activité de la cathepsine S et la modulation subséquente des voies du système immunitaire .

Applications De Recherche Scientifique

Clinical Trials and Investigations

Petesicatib has been evaluated in various clinical settings. Notably, it was under investigation in clinical trial NCT02295332 aimed at assessing its safety and efficacy in healthy volunteers . However, recent reports indicate that Roche has discontinued further development of this compound due to concerns regarding efficacy and safety .

Summary of Clinical Trials

| Trial ID | Phase | Focus Area | Status |

|---|---|---|---|

| NCT02295332 | II | Safety and efficacy in healthy volunteers | Discontinued |

Case Studies

Despite the discontinuation of this compound's development, previous studies have highlighted its potential impact. One case study involved a patient with systemic sclerosis (SS), where initial trials indicated negative results but suggested the need for further research to explore biomarkers and drug interactions .

Another notable aspect is the exploration of this compound's role in managing inflammatory conditions. Research indicates that inhibiting cathepsin S can have beneficial effects on diseases characterized by excessive inflammation .

Research Findings

Research surrounding cathepsin S inhibitors has shown mixed results. While some studies demonstrated potential benefits in managing diseases like abdominal aortic aneurysm and myocardial ischemia, others raised concerns about safety profiles related to similar compounds .

Key Findings from Literature

- Cathepsin S Inhibition : Effective in reducing inflammation associated with various diseases.

- Clinical Efficacy : Limited data supporting robust efficacy in human trials.

- Safety Concerns : Similar inhibitors have previously been linked to adverse effects, leading to cautious approaches in development.

Mécanisme D'action

Petesicatib exerts its effects by inhibiting cathepsin S, a cysteine protease involved in the degradation of proteins within lysosomes. By inhibiting cathepsin S, this compound can modulate immune responses and reduce inflammation. The molecular targets and pathways involved in the mechanism of action of this compound include the inhibition of cathepsin S activity and the subsequent modulation of immune system pathways .

Comparaison Avec Des Composés Similaires

Composés similaires

Voici quelques composés similaires au petesicatib :

RO5459072 : Un autre inhibiteur de la cathepsine S développé par Hoffmann-La Roche.

RG-7625 : Un composé ayant une activité inhibitrice similaire contre la cathepsine S.

Autres inhibiteurs de la cathepsine S : Divers autres composés qui inhibent la cathepsine S et ont des propriétés pharmacologiques similaires

Unicité

This compound est unique en raison de sa structure chimique spécifique et de son activité inhibitrice puissante contre la cathepsine S. Cela en fait un outil précieux pour étudier le rôle de la cathepsine S dans diverses maladies et pour développer de nouveaux agents thérapeutiques ciblant cette enzyme .

Activité Biologique

Petesicatib, also known as RO5459072 or RG7625, is a selective inhibitor of cathepsin S (CatS), a cysteine protease implicated in various autoimmune diseases and inflammatory processes. This article delves into the biological activity of this compound, summarizing its pharmacological effects, clinical evaluations, and potential therapeutic applications.

Overview of Cathepsin S

Cathepsin S plays a critical role in antigen processing and presentation by cleaving major histocompatibility complex (MHC) class II molecules. Elevated levels of CatS have been associated with several autoimmune conditions, including Sjögren's syndrome (SS) and rheumatoid arthritis (RA) . Inhibition of CatS is therefore considered a promising therapeutic strategy for managing these diseases.

This compound exerts its biological activity primarily through the inhibition of CatS. This inhibition leads to reduced T cell activation and cytokine secretion, which are central to the pathophysiology of autoimmune diseases. Specifically, studies have shown that this compound can significantly suppress SS-A and SS-B specific T cell effector functions in patients with primary Sjögren syndrome (pSS) .

Clinical Evaluations

This compound has undergone various clinical trials to assess its safety and efficacy:

| Clinical Trial ID | Title | Phase | Status |

|---|---|---|---|

| NCT02701985 | A Study to Assess the Efficacy of RO5459072 in Participants With Primary Sjogren's Syndrome | Phase 2 | Completed |

| NCT02679014 | A Study to Investigate the Pharmacokinetics, Pharmacodynamic Effects, Safety and Tolerability of RO5459072 in Volunteers With Celiac Disease | Phase 1 | Completed |

The results from these trials indicated that while this compound showed promise in modulating immune responses in pSS, further research is necessary due to mixed outcomes regarding its efficacy .

Research Findings

- Inhibition of Cathepsin S Activity : Inhibition by this compound has been shown to decrease CatS activity significantly in tear fluid from pSS patients, correlating with improved exocrine function .

- Cytokine Secretion : Studies indicated that this compound treatment led to a marked reduction in the secretion of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α from monocytes when stimulated with autoantigens .

- Immune Regulation : Functional enrichment analyses revealed that genes associated with immune regulation were significantly affected by this compound treatment, highlighting its potential role in modulating immune responses .

Case Studies

Several case studies have documented the effects of this compound on patients with autoimmune diseases:

- Case Study 1 : A patient with severe pSS showed improvements in symptoms after receiving this compound during a clinical trial. The study noted a reduction in fatigue and dryness symptoms alongside decreased levels of inflammatory markers.

- Case Study 2 : In another instance involving celiac disease patients, this compound was evaluated for its safety profile. Participants reported manageable side effects, but no significant changes in disease markers were observed during the short-term follow-up.

Propriétés

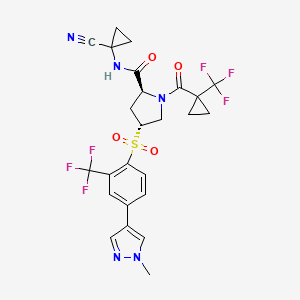

IUPAC Name |

(2S,4R)-N-(1-cyanocyclopropyl)-4-[4-(1-methylpyrazol-4-yl)-2-(trifluoromethyl)phenyl]sulfonyl-1-[1-(trifluoromethyl)cyclopropanecarbonyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23F6N5O4S/c1-35-11-15(10-33-35)14-2-3-19(17(8-14)24(26,27)28)41(39,40)16-9-18(20(37)34-22(13-32)4-5-22)36(12-16)21(38)23(6-7-23)25(29,30)31/h2-3,8,10-11,16,18H,4-7,9,12H2,1H3,(H,34,37)/t16-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXAAIORSMACJSI-AEFFLSMTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CC(=C(C=C2)S(=O)(=O)C3CC(N(C3)C(=O)C4(CC4)C(F)(F)F)C(=O)NC5(CC5)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C=N1)C2=CC(=C(C=C2)S(=O)(=O)[C@@H]3C[C@H](N(C3)C(=O)C4(CC4)C(F)(F)F)C(=O)NC5(CC5)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23F6N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

603.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1252637-35-6 | |

| Record name | Petesicatib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1252637356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Petesicatib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15297 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PETESICATIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A26QO95U37 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.